molecular formula C15H20N4O3 B11487759 ethyl 5-{[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate

ethyl 5-{[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B11487759
M. Wt: 304.34 g/mol
InChI Key: IGEYLAFEGNESDX-UHFFFAOYSA-N
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Description

Ethyl 5-{[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound featuring a pyrazole core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Functionalization of the Pyrazole Ring:

    Attachment of the Pyrrole Group: The pyrrole moiety can be introduced via a nucleophilic substitution reaction, where the pyrrole derivative reacts with the pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyrazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbamoyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and pyrrole rings.

    Reduction: Reduced forms of the carbamoyl group, potentially leading to amines.

    Substitution: Substituted derivatives at the ester or carbamoyl positions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of both pyrazole and pyrrole rings suggests possible interactions with biological macromolecules.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on their specific functional groups and molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 5-{[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, altering their activity or function. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with an amino group instead of the carbamoyl group.

    1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Lacks the pyrrole moiety and has a carboxylic acid group instead of an ester.

    Ethanone, 1-(1H-pyrrol-2-yl)-: Contains the pyrrole ring but lacks the pyrazole core.

Uniqueness

Ethyl 5-{[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate is unique due to the combination of the pyrazole and pyrrole rings, along with the carbamoyl and ester functional groups. This combination provides a unique set of chemical properties and potential biological activities that are not found in simpler analogs.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C15H20N4O3

Molecular Weight

304.34 g/mol

IUPAC Name

ethyl 5-[(1,5-dimethylpyrrol-2-yl)methylcarbamoyl]-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C15H20N4O3/c1-5-22-15(21)12-8-13(19(4)17-12)14(20)16-9-11-7-6-10(2)18(11)3/h6-8H,5,9H2,1-4H3,(H,16,20)

InChI Key

IGEYLAFEGNESDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C(=O)NCC2=CC=C(N2C)C)C

Origin of Product

United States

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